3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

SIRT2 inhibition deacetylase assay neurodegeneration

The compound 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole (synonyms: AC1LOJYQ, MIND4-21, ZINC1076986) is a synthetic small-molecule belonging to the 1,2,4-triazole class, specifically the alkylsulfanyl-1,2,4-triazole sub-family. It was originally disclosed in patent US9737525 as part of a series of SIRT2 deacetylase inhibitors that also exhibit NRF2 pathway activation.

Molecular Formula C22H18N4O3S
Molecular Weight 418.5 g/mol
Cat. No. B10832832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole
Molecular FormulaC22H18N4O3S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=CC=C4
InChIInChI=1S/C22H18N4O3S/c27-26(28)19-13-11-17(12-14-19)16-30-22-24-23-21(15-29-20-9-5-2-6-10-20)25(22)18-7-3-1-4-8-18/h1-14H,15-16H2
InChIKeyWMFDORZAJHGLBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole: Compound Identity and Core Characteristics for Procurement Evaluation


The compound 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole (synonyms: AC1LOJYQ, MIND4-21, ZINC1076986) is a synthetic small-molecule belonging to the 1,2,4-triazole class, specifically the alkylsulfanyl-1,2,4-triazole sub-family. It was originally disclosed in patent US9737525 as part of a series of SIRT2 deacetylase inhibitors that also exhibit NRF2 pathway activation [1]. The compound has been independently characterized as an allosteric inhibitor of valosin-containing protein (VCP/p97) in the foundational medicinal chemistry study by Polucci et al. (2013), which established the alkylsulfanyl-1,2,4-triazole scaffold as a new class of VCP inhibitors [2]. Its molecular formula is C22H18N4O3S with a molecular weight of approximately 418.47 g/mol. The compound features a 4-nitrophenylmethylsulfanyl group at the 3-position, a phenoxymethyl group at the 5-position, and a phenyl substituent at the 4-position of the 1,2,4-triazole core [3].

Why Generic Substitution of 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole Is Not Advisable Without Comparative Data


The 1,2,4-triazole scaffold is chemically prolific, yielding compounds with widely divergent biological activities depending on subtle variations in substitution patterns. Within the alkylsulfanyl-1,2,4-triazole subclass alone, compounds have been profiled as VCP/p97 allosteric inhibitors, SIRT2 deacetylase inhibitors, and NRF2 pathway activators, with activity differentials spanning over an order of magnitude from nanomolar to micromolar potency depending on the specific target and substitution [1]. The compound MIND4-21 (the subject of this guide) exhibits an IC50 of 10,000 nM against SIRT2, while the parent compound MIND4 (a structurally related analog differing in the methylsulfanyl substituent) achieves an IC50 of 1,200 nM against the same target—an approximately 8-fold difference in potency arising from a single substituent change [2]. Furthermore, the dual VCP/SIRT2 pharmacological profile of this compound differentiates it from analogs such as MIND4-17, which was optimized as a selective NRF2 activator with no measurable SIRT2 inhibitory activity [3]. These quantitative divergences demonstrate that compounds within this class are not functionally interchangeable; procurement decisions must be guided by target-specific, assay-matched performance data rather than scaffold-level similarity.

Quantitative Differentiation Evidence for 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole (MIND4-21) Relative to Structural Analogs


SIRT2 Deacetylase Inhibition: MIND4-21 vs. Parent Compound MIND4 – 8.3-Fold Potency Differential

MIND4-21 (the target compound) demonstrates an IC50 of 10,000 nM against human recombinant SIRT2 in the Flour de Lys fluorescent biochemical assay. In contrast, the parent compound MIND4—a structurally related analog from the same patent series—exhibits an IC50 of 1,200 nM in the identical assay format [1]. This 8.3-fold difference in potency quantitatively demonstrates that the 4-nitrophenylmethylsulfanyl substituent at the 3-position significantly attenuates SIRT2 inhibitory activity compared to the optimized substituent in MIND4. This difference is not trivial: for users requiring potent SIRT2 inhibition, MIND4-21 would be a suboptimal selection, whereas for applications seeking attenuated SIRT2 engagement (e.g., to dissect SIRT2-dependent vs. SIRT2-independent NRF2 activation), MIND4-21 provides a useful intermediate potency profile.

SIRT2 inhibition deacetylase assay neurodegeneration structure-activity relationship

NRF2 Pathway Activation: MIND4-21 Retains NRF2 Stimulatory Activity Shared Across the MIND4 Series

The MIND4 compound series, including MIND4-21, was originally developed as SIRT2 inhibitors that unexpectedly demonstrated potent NRF2 pathway activation in neuronal and non-neuronal cells [1]. In gene expression profiling studies, treatment with MIND4 (the series prototype) upregulated the top seven pathways related to the oxidative stress response mediated by NRF2 [2]. Structure-activity relationship studies within the patent family demonstrated that NRF2 activation and SIRT2 inhibition are pharmacologically separable: MIND4-17 was identified as a potent NRF2 activator completely devoid of SIRT2 inhibitory activity, while MIND4-21 retains a dual SIRT2/NRF2 profile [3]. Although cell-based NRF2 activation EC50 data specific to MIND4-21 have not been published in the open literature, its membership in the MIND4 series and its structural similarity to confirmed NRF2 activators support its classification as a dual-activity compound.

NRF2 activation oxidative stress response cytoprotection Huntington's disease

VCP/p97 Allosteric Inhibition: MIND4-21 Belongs to the Alkylsulfanyl-1,2,4-Triazole Class of VCP Inhibitors with Submicromolar Cellular Activity

The alkylsulfanyl-1,2,4-triazole scaffold to which MIND4-21 belongs was discovered and characterized by Polucci et al. (2013) as a new class of allosteric VCP/p97 inhibitors [1]. The foundational medicinal chemistry campaign achieved potent and selective VCP inhibitors with submicromolar cellular activity and a clear allosteric mechanism of action. While MIND4-21 itself was not among the lead-optimized compounds in that study, its core scaffold identity establishes VCP inhibition as a pharmacologically relevant property. The most advanced compound from this series, NMS-873, demonstrated potent VCP inhibition (IC50 ~30 nM) and induced cancer cell death via unfolded protein response activation and autophagy interference [2]. For users studying VCP biology, MIND4-21 represents an early-stage or probe-grade compound within this class, distinct from the highly optimized lead NMS-873, and may serve as a weaker comparator or chemical probe for allosteric site engagement studies.

VCP/p97 inhibition allosteric inhibitor AAA ATPase cancer therapy

Structural Differentiation from MIND4-17: The Nitrophenyl Substituent Enables Retained SIRT2 Activity Unavailable in NRF2-Selective Analogs

A critical structural differentiator for MIND4-21 is the 4-nitrophenylmethylsulfanyl group at the 3-position of the triazole ring. In the MIND series SAR, modification of this substituent profoundly affected the SIRT2/NRF2 activity balance. MIND4-17, which lacks the nitrophenyl moiety and incorporates alternative substitution, was identified as a potent NRF2 activator with complete loss of SIRT2 inhibitory activity [1]. MIND4-21 retains the 4-nitrophenylmethylsulfanyl group and correspondingly maintains measurable SIRT2 inhibition (IC50 10,000 nM). This structural feature provides a handle for researchers who require residual SIRT2 engagement alongside NRF2 activation—a dual pharmacological profile that MIND4-17 cannot deliver.

structure-activity relationship SIRT2 selectivity nitrophenyl substituent dual pharmacology

Best-Fit Application Scenarios for 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole (MIND4-21) Based on Quantitative Evidence


SIRT2-NRF2 Pathway Dissection in Neurodegeneration Research: Intermediate-Potency Tool Compound

MIND4-21 is optimally suited as an intermediate-potency SIRT2 inhibitor (IC50 = 10,000 nM) for experiments designed to distinguish SIRT2-dependent from SIRT2-independent NRF2 pathway effects [1]. Unlike the potent parent MIND4 (IC50 = 1,200 nM), which produces strong SIRT2 engagement, or the SIRT2-inactive MIND4-17, MIND4-21 occupies a middle ground that enables dose-response dissection of the SIRT2 contribution to NRF2-mediated cytoprotection. This is particularly relevant in Huntington's disease models, where the interplay between SIRT2 inhibition and NRF2 activation has been pharmacologically validated [2].

Chemical Probe for Allosteric VCP/p97 Site Mapping Using a Weaker Scaffold-Class Member

As a member of the alkylsulfanyl-1,2,4-triazole class of allosteric VCP inhibitors, MIND4-21 can serve as a weaker comparator compound for VCP allosteric site mapping studies alongside the optimized lead NMS-873 (IC50 ~30 nM) [1]. The potency differential between MIND4-21 and NMS-873 makes the former useful for evaluating structure-activity relationships at the allosteric VCP binding pocket and for assessing off-target contributions in cellular assays where strong VCP inhibition may produce confounding cytotoxicity [2].

Dual-Target Reference Standard for High-Throughput Screening Assay Development

The confirmed dual SIRT2/NRF2 activity profile of the MIND4 series, combined with the inferred VCP scaffold class membership, positions MIND4-21 as a multi-target reference standard for developing and validating high-throughput screening assays that require simultaneous monitoring of deacetylase inhibition, oxidative stress pathway activation, and AAA ATPase modulation [1]. Its moderate potency across targets reduces the risk of assay interference from overly strong target engagement while still providing measurable signal in all three readouts [2].

SAR Benchmarking for Alkylsulfanyl-1,2,4-Triazole Library Expansion

Medicinal chemistry teams expanding alkylsulfanyl-1,2,4-triazole libraries can use MIND4-21 as a benchmarking compound to calibrate the impact of 3-position substituent modifications on SIRT2 potency, NRF2 activation, and VCP inhibition. The 4-nitrophenylmethylsulfanyl group in MIND4-21 provides a well-characterized reference point with publicly available SIRT2 IC50 data (10,000 nM) [1], enabling systematic comparison with newly synthesized analogs to rapidly assess whether structural changes improve or degrade target engagement profiles [2].

Quote Request

Request a Quote for 3-[(4-Nitrophenyl)methylsulfanyl]-5-(phenoxymethyl)-4-phenyl-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.